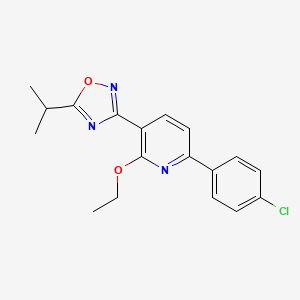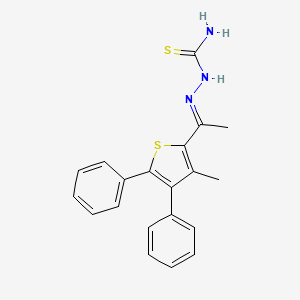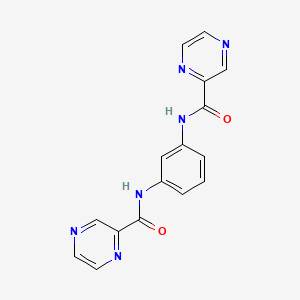
N,N'-1,3-phenylenedi(2-pyrazinecarboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,3-phenylenedi(2-pyrazinecarboxamide), also known as PPDA, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. PPDA is a symmetrical molecule that consists of two pyrazinecarboxamide moieties linked by a phenylene bridge. It has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Applications De Recherche Scientifique
N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines, including breast, lung, and colon cancer cells. N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the expression of inflammatory mediators, such as COX-2 and iNOS. Additionally, N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has been shown to exhibit anti-microbial properties by inhibiting the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.
Mécanisme D'action
The mechanism of action of N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) is not fully understood. However, it has been suggested that N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has also been shown to inhibit the activity of various enzymes, such as topoisomerase II and HDAC, which are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of tumor growth in various cancer cell lines. N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has also been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and mediators. Additionally, N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has been shown to exhibit anti-microbial properties by inhibiting the growth of various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has several advantages for use in lab experiments, including its low toxicity and high solubility in aqueous solutions. However, N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has some limitations, including its relatively low stability in solution and its susceptibility to degradation under certain conditions.
Orientations Futures
There are several future directions for the study of N,N'-1,3-phenylenedi(2-pyrazinecarboxamide). One area of research is the development of more efficient synthesis methods for N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) and its analogs. Another area of research is the investigation of the potential applications of N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) in the treatment of various diseases, including cancer, inflammation, and microbial infections. Additionally, the mechanism of action of N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) and its analogs should be further elucidated to better understand their biological activities. Finally, the development of N,N'-1,3-phenylenedi(2-pyrazinecarboxamide)-based drug delivery systems could enhance the efficacy and specificity of N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) in vivo.
Méthodes De Synthèse
N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) can be synthesized through a variety of methods, including the reaction of pyrazine-2-carboxylic acid with aniline in the presence of a dehydrating agent, such as thionyl chloride. The resulting intermediate is then reacted with 1,3-dibromobenzene to yield N,N'-1,3-phenylenedi(2-pyrazinecarboxamide). Other methods involve the use of different starting materials, such as 2,6-dichloropyrazine and 1,3-diaminobenzene, or the use of different coupling agents, such as N-ethyl-N'-dimethylaminopropylcarbodiimide (EDC).
Propriétés
IUPAC Name |
N-[3-(pyrazine-2-carbonylamino)phenyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2/c23-15(13-9-17-4-6-19-13)21-11-2-1-3-12(8-11)22-16(24)14-10-18-5-7-20-14/h1-10H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIXEAYEBPSQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NC=CN=C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-benzene-1,3-diyldipyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

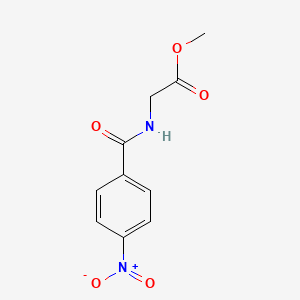




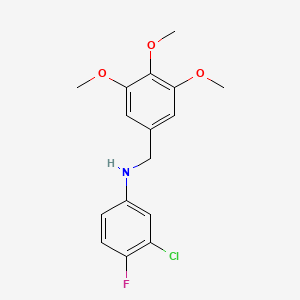

![4-[4-(2-methoxyphenyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5876401.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperidine](/img/structure/B5876411.png)
![4,4'-(1,4-butanediyldinitrilo)bis(1,1,1-trifluoro-2,3-pentanedione) 3,3'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5876418.png)
![{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5876423.png)
